molecular formula C8H14N2O4 B12980484 3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione

3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione

Cat. No.: B12980484
M. Wt: 202.21 g/mol
InChI Key: FEXBTWNVLLOVLN-UHFFFAOYSA-N
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Description

3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O4 It is a derivative of piperazine, characterized by the presence of two hydroxyethyl groups attached to the nitrogen atoms in the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Another method involves the self-condensation of amino acid derivatives. For instance, the self-condensation of 3-aminopyrrolidine-2,5-dione in refluxing acetonitrile or the self-condensation of asparagine methyl ester at room temperature can produce optically pure this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of diketopiperazine derivatives.

    Reduction: Formation of piperazine derivatives with reduced functional groups.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Bis(hydroxymethyl)piperazine-2,5-dione: Similar structure but with hydroxymethyl groups instead of hydroxyethyl groups.

    3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione: Contains hydroxybenzyl groups, offering different chemical properties and applications.

    cis-3,6-Bis(2-hydroxyethyl)piperazine-2,5-dione: A stereoisomer with similar functional groups but different spatial arrangement.

Uniqueness

3,6-Bis(1-hydroxyethyl)piperazine-2,5-dione is unique due to its specific hydroxyethyl substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

3,6-bis(1-hydroxyethyl)piperazine-2,5-dione

InChI

InChI=1S/C8H14N2O4/c1-3(11)5-7(13)10-6(4(2)12)8(14)9-5/h3-6,11-12H,1-2H3,(H,9,14)(H,10,13)

InChI Key

FEXBTWNVLLOVLN-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(C(=O)N1)C(C)O)O

Origin of Product

United States

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